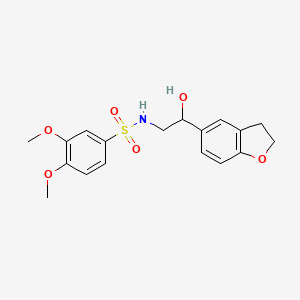

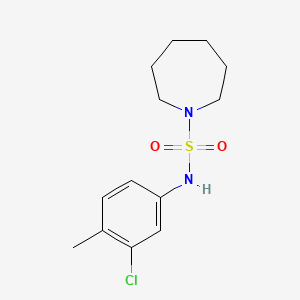

N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3,4-dimethoxybenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3,4-dimethoxybenzenesulfonamide” is a complex organic compound. It contains a 2,3-dihydrobenzofuran moiety, which is a type of oxygen-containing heterocycle . It also has a sulfonamide group, which is a functional group consisting of a sulfur atom, two oxygen atoms, and a nitrogen atom .

Molecular Structure Analysis

The molecular structure of this compound would be determined by techniques such as NMR, MS, FT-IR, and X-ray single crystal diffraction methods . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present.Applications De Recherche Scientifique

Therapeutic Agent Synthesis

The core structure of 2,3-dihydrobenzofuran is associated with various biologically potent compounds, making it a valuable scaffold in therapeutic science . Compounds with this structure have been linked to the synthesis of molecules with significant pharmacological activities, including antiproliferative , anticancer , and antioxidant properties. The presence of the dihydrobenzofuran moiety in molecules like ramelteon, which is used for treating insomnia, highlights the importance of this compound in synthesizing therapeutic agents .

Chemical Synthesis and Material Science

In material science, the compound’s structure is crucial for creating new materials with desired properties. The Density Functional Theory (DFT) studies of related compounds provide insights into their structural, spectroscopic, and quantum correlations, which are essential for designing materials with specific electronic and optical properties .

Biological Activity Profiling

Benzofuran derivatives exhibit a wide range of biological activities. The dihydrobenzofuran ring system is a common feature in natural products with broad-spectrum chemotherapeutic properties. This compound could be used to explore new biological activities and develop novel pharmacological profiles .

Spectroscopic Analysis

The compound’s structure allows for detailed spectroscopic analysis, including UV-Vis and IR interpretations. Such analyses are crucial for understanding the electronic structure and behavior of molecules, which is fundamental in the development of new drugs and materials .

Quantum Chemical Studies

Quantum chemical studies, such as those involving Mulliken atomic charges and molecular electrostatic potential , are vital for understanding the reactivity and interaction of molecules. This compound can be used in theoretical studies to predict reactivity patterns and design molecules with specific properties .

Kinase Inhibition Research

Compounds containing benzofuran structures have shown to be effective kinase inhibitors. They exert antiproliferative activities through various mechanisms, including apoptosis induction and inhibition of VEGFR-2. Research into the compound’s applications in kinase inhibition could lead to the development of new cancer therapies .

Propriétés

IUPAC Name |

N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-3,4-dimethoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO6S/c1-23-17-6-4-14(10-18(17)24-2)26(21,22)19-11-15(20)12-3-5-16-13(9-12)7-8-25-16/h3-6,9-10,15,19-20H,7-8,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMTZSTLKGVXWPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CC3=C(C=C2)OCC3)O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3,4-dimethoxybenzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-methyl-3-octyl-8-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2941563.png)

![2-[5-[(2-chlorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B2941564.png)

![2-[3-(trifluoromethyl)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione](/img/structure/B2941571.png)

![4-[(2-Aminopyridin-3-yl)carbonyl]-1-(2-phenylethyl)piperazine-2,6-dione](/img/structure/B2941572.png)

![N-(2-ethylphenyl)-6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2941577.png)

![6-(4-Ethoxyphenyl)-2-(3-hydroxypropyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2941580.png)

![(4-Hydroxyphenyl)[(2,3,4-trichlorophenyl)sulfonyl]amine](/img/structure/B2941581.png)